molecular formula C13H9ClN2O3 B3051396 4-chloro-N-(2-nitrophenyl)benzamide CAS No. 33489-99-5

4-chloro-N-(2-nitrophenyl)benzamide

Cat. No. B3051396
CAS RN: 33489-99-5
M. Wt: 276.67 g/mol
InChI Key: QRNARETZUBLMFL-UHFFFAOYSA-N
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Description

4-chloro-N-(2-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H9ClN2O3 . It has a molecular weight of 276.675 .


Synthesis Analysis

The compound has been synthesized via the reaction of 4-chloro-N-hydroxy-N-(m-tolyl)benzamide with 2-(2-nitrophenyl)acetyl chloride .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(2-nitrophenyl)benzamide can be represented by the InChI string: InChI=1S/C13H9ClN2O3/c14-11-8-10(16(18)19)6-7-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H, (H,15,17) .

Scientific Research Applications

Antidiabetic and Antimicrobial Potential

A study by Thakal, Singh, and Singh (2020) synthesized derivatives of benzamide, including compounds related to 4-chloro-N-(2-nitrophenyl)benzamide, for antidiabetic and antimicrobial applications. They found significant inhibitory activity against α-glucosidase and α-amylase enzymes, crucial in diabetes management. Additionally, some derivatives exhibited potent antimicrobial properties against bacteria and fungi like Candida albicans and Aspergillus niger. This research underscores the dual therapeutic potential of these compounds in both antidiabetic and antimicrobial domains (Thakal, Singh, & Singh, 2020).

Structural Analysis

In 2008, Saeed, Hussain, and Flörke conducted a detailed study of a similar compound, 2-Nitro-N-(4-nitrophenyl)benzamide. They focused on its crystal structure using single-crystal X-ray diffraction, revealing the molecule's intricate structure and potential interactions. This research is vital for understanding the physical and chemical properties that might influence the compound's biological activity (Saeed, Hussain, & Flörke, 2008).

Potential in Mosquito Control

Research by Schaefer et al. (1978) explored derivatives of benzamide, including compounds structurally related to 4-chloro-N-(2-nitrophenyl)benzamide, for their effectiveness in controlling mosquito populations. These compounds demonstrated significant inhibitory effects on mosquito development, offering potential applications in vector control and public health (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition Studies

In 2018, Mishra et al. investigated the use of N-phenyl-benzamides, closely related to 4-chloro-N-(2-nitrophenyl)benzamide, as corrosion inhibitors. They found these compounds effectively protect mild steel against acidic corrosion, highlighting their potential industrial applications in metal preservation (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Vibrational Spectroscopic Studies

Ushakumari et al. (2008) conducted vibrational spectroscopic studies on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, a compound with structural similarities to 4-chloro-N-(2-nitrophenyl)benzamide. They used Fourier transform infrared and Raman spectroscopy, contributing to the understanding of the compound's molecular vibrations and potential interactions (Ushakumari, Varghese, Panicker, Ertan, & Yildiz, 2008).

properties

IUPAC Name

4-chloro-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNARETZUBLMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30323835
Record name 4-chloro-N-(2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-nitrophenyl)benzamide

CAS RN

33489-99-5
Record name NSC404961
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404961
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(2-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30323835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-2'-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Ji, H Yan, Q Jiang - European Journal of Organic Chemistry, 2015 - Wiley Online Library
Nitro compounds are important intermediates in synthetic organic chemistry and the chemical industry. Herein, the efficient copper‐catalyzed [10 % Cu(NO 3 ) 2 ·3H 2 O] nitration of …
Y Lu, Y Li, R Zhang, K Jin, C Duan - Tetrahedron, 2013 - Elsevier
An efficient and one-pot synthetic method for the regioselective ortho-nitration of the N-phenyl carboxamides and primary anilines has been developed by using bismuth nitrate and …
Number of citations: 54 www.sciencedirect.com

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